TG-02 citrate - 1204918-73-9

TG-02 citrate

Catalog Number: EVT-10962002
CAS Number: 1204918-73-9
Molecular Formula: C29H32N4O8
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zotiraciclib Citrate is an orally bioavailable citrate salt form of zotiraciclib a multi-kinase inhibitor for cyclin dependent kinase (CDK) subtypes 1, 2, 7 and 9, Janus-associated kinase 2 (JAK2), FMS-related tyrosine kinase 3 (FLT3, FLK2, STK1), with potential antineoplastic activity. Upon oral administration, CDK/JAK2/FLT3 Inhibitor TG02 binds to and inhibits the CDK subtypes, JAK2, and FLT3. TG02 also inhibits, to a lesser extent, TYK2, TYRO3, STAT5 and P38delta. This may result in both an induction of apoptosis and an inhibition of tumor cell proliferation in cancer cells that overexpress these kinases. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival. CDKs are serine/threonine kinases that play key roles in the regulation of the cell cycle and cellular proliferation. FLT3, a class III tyrosine kinase receptor, is overexpressed or mutated in most B lineage and acute myeloid leukemias.
Source and Classification

TG-02 citrate is classified as a small molecule macrocycle and belongs to the category of selective kinase inhibitors. Its primary function is to inhibit cyclin-dependent kinase 9, which plays a crucial role in regulating transcription and cell cycle progression. This inhibition leads to the depletion of Myc, a protein commonly overexpressed in various cancers, including glioblastomas .

Synthesis Analysis

Methods and Technical Details

The synthesis of TG-02 citrate involves several key steps:

  1. Formation of Macrocyclic Structure: The initial step includes the cyclization of a linear precursor to form a macrocyclic structure.
  2. Functionalization: After cyclization, further functionalization introduces necessary substituents to enhance the compound's bioactivity.
  3. Industrial Production: The industrial synthesis scales up laboratory methods, optimizing reaction conditions such as temperature and pressure to ensure high yield and purity .

The synthesis process has been refined to maintain consistency in product quality, which is essential for clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of TG-02 citrate is C29H32N4O8C_{29}H_{32}N_{4}O_{8}, with a molar mass of approximately 532.59 g/mol. The structure features multiple functional groups that contribute to its activity as a kinase inhibitor. The compound's three-dimensional structure can be visualized using computational modeling tools, revealing its binding interactions with target proteins .

Structural Characteristics

  • Functional Groups: The presence of hydroxyl and carboxyl groups enhances solubility and bioavailability.
  • Topological Polar Surface Area: The calculated topological polar surface area is significant for predicting the drug's permeability and absorption characteristics .
Chemical Reactions Analysis

Reactions and Technical Details

TG-02 citrate participates in various chemical reactions typical for kinase inhibitors:

  1. Binding Interactions: It forms non-covalent interactions with cyclin-dependent kinases, inhibiting their activity.
  2. Metabolic Pathways: The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes (CYP3A4 and CYP1A2), impacting its pharmacokinetics .

These reactions are critical for understanding how TG-02 citrate functions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action of TG-02 citrate involves:

  1. Inhibition of Cyclin-Dependent Kinase 9: By inhibiting this kinase, TG-02 citrate disrupts transcriptional regulation mediated by Myc.
  2. Depletion of Myc Levels: This depletion leads to reduced proliferation of cancer cells that rely on Myc for growth and survival.

Research indicates that TG-02 citrate effectively crosses the blood-brain barrier, making it particularly relevant for treating brain tumors such as glioblastoma multiforme .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: TG-02 citrate is soluble in water, which aids its bioavailability.
  • Stability: The compound exhibits stability under physiological conditions, essential for therapeutic efficacy.

Chemical Properties

  • pH Sensitivity: The solubility may vary with pH changes, influencing its absorption in different environments within the body.
  • Reactivity: It shows reactivity consistent with other kinase inhibitors, particularly in forming complexes with target enzymes .
Applications

Scientific Uses

TG-02 citrate is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: It is being evaluated in clinical trials for treating glioblastoma multiforme and diffuse intrinsic pontine glioma, both associated with Myc overexpression.
  2. Research Tool: Beyond therapeutic applications, TG-02 citrate serves as a valuable tool in research settings to study kinase signaling pathways and their implications in cancer biology .

The ongoing research into TG-02 citrate highlights its significance as a promising candidate in targeted cancer therapies.

Introduction to TG-02 Citrate in Oncological Research

Nomenclature and Pharmacological Classification

TG-02 citrate is systematically identified as (E/Z)-N-(5-((2-(dimethylamino)ethyl)(methyl)amino)-2-methylphenyl)-4-(((4-methyl-3-(morpholinomethyl)phenyl)amino)methyl)benzamide citrate. It carries the United States Adopted Name (USAN) zotiraciclib citrate and operates under the research codes TG02 and SB1317 [3] [6]. As a citrate salt formulation, it exhibits enhanced solubility and bioavailability compared to the free base, which is critical for oral administration [3].

Pharmacologically, TG-02 citrate is classified as a multi-kinase inhibitor with primary targets spanning three functional categories:

  • Cyclin-dependent kinases (CDKs): CDK1, CDK2, CDK5, CDK7, CDK9
  • Tyrosine kinases: JAK2, FLT3
  • SRC-family kinases: LCK, FYN [1] [2] [6]

Table 1: Chemical and Pharmacological Identity of TG-02 Citrate

PropertySpecification
IUPAC Name(E/Z)-N-(5-((2-(dimethylamino)ethyl)(methyl)amino)-2-methylphenyl)-4-(((4-methyl-3-(morpholinomethyl)phenyl)amino)methyl)benzamide citrate
Molecular FormulaC₂₉H₃₂N₄O₈ (citrate component excluded)
CAS Number1204918-73-9
Therapeutic ClassificationMulti-kinase inhibitor
Primary TargetsCDKs (1,2,5,7,9), JAK2, FLT3, LCK, FYN

Rationale for Multi-Kinase Inhibition in Oncology

The therapeutic strategy of TG-02 citrate stems from the molecular pathogenesis of aggressive cancers, where simultaneous inhibition of complementary oncogenic pathways demonstrates superior efficacy compared to single-target approaches:

  • Cell Cycle Disruption: By inhibiting transcriptional CDKs (CDK7, CDK9), TG-02 citrate suppresses RNA polymerase II phosphorylation, depleting short-lived oncoproteins like MYC and MCL1 that are essential for cancer cell survival. Concurrent inhibition of cell cycle CDKs (CDK1, CDK2) induces G₁ arrest, preventing tumor proliferation [1] [7].

  • Survival Pathway Blockade: Targeting JAK2 interrupts JAK-STAT signaling, crucial in myeloproliferative neoplasms and leukemias. FLT3 inhibition is particularly effective against acute myeloid leukemia (AML) with FLT3-ITD mutations, which drive constitutive proliferation signals [1] [4].

  • Microenvironment Interactions: Inhibition of SRC-family kinases (LCK, FYN) disrupts B-cell receptor (BCR) signaling in chronic lymphocytic leukemia (CLL), abrogating microenvironmental survival signals mediated by NF-κB and AKT pathways [2].

  • Metabolic Rationale for Citrate: The citrate moiety potentiates anticancer effects through metabolic modulation. High citrate concentrations counteract the Warburg effect by inhibiting phosphofructokinase-1 (PFK1), a key glycolytic enzyme upregulated in cancer cells. This inhibition shifts metabolism toward oxidative phosphorylation and sensitizes cells to apoptosis [5].

Table 2: Key Kinase Targets and Functional Consequences of TG-02 Citrate Inhibition

Kinase TargetIC₅₀ (nM)Oncogenic FunctionTherapeutic Consequence
CDK93–9Phosphorylation of RNA Pol IIDepletion of MYC, MCL1, XIAP
JAK273STAT activationBlockade of survival signaling
FLT356Mutant-driven proliferationApoptosis in FLT3-ITD⁺ AML
LCK/FYN11–15BCR signaling initiationMicroenvironment disruption in CLL

Historical Development and Preclinical Validation

TG-02 (free base) emerged from rational drug design efforts to create a broad-spectrum kinase inhibitor with optimized pharmacokinetic properties. Early preclinical studies demonstrated dose-dependent inhibition of CDK, JAK2, and FLT3 signaling pathways, establishing its multi-targeted mechanism [1] [4]:

  • In Vitro Efficacy: TG-02 exhibited potent anti-proliferative activity across 200+ tumor cell lines (IC₅₀: 10–500 nM). In primary AML blasts, it achieved 50% cell death at 0.5–1 μM within 48 hours, irrespective of FLT3 mutation status. Similar efficacy was observed in primary CLL samples, where TG-02 overcame stromal protection and impaired BCR signaling [1] [2].

  • Transcriptional Regulation: Phosphoproteomic analysis confirmed rapid dephosphorylation of RNA polymerase II at Ser2/Ser5 positions following CDK9 inhibition. This reduced MYC and MCL1 protein expression by >80% within 4 hours, preceding caspase activation and apoptosis [2] [7].

  • In Vivo Validation: Oral administration in disseminated leukemia models demonstrated compelling activity:

  • MV4-11 (FLT3-ITD⁺ AML): Daily dosing (50–100 mg/kg) induced tumor regression and prolonged survival by 300% compared to controls [1] [4].
  • HL-60 (FLT3-wildtype AML): Intermittent dosing extended median survival by 40–50% and reduced tumor burden in bone marrow and spleen [1].
  • Syngeneic Glioblastoma: Significant tumor growth inhibition correlated with MYC downregulation, validating blood-brain barrier penetration [7].

  • Combination Synergy: TG-02 enhanced the efficacy of BCL2 inhibitor venetoclax in AML models through complementary MCL1/BCL2 inhibition. In CLL, it demonstrated moderate synergy with BTK inhibitor ibrutinib by simultaneously targeting BCR signaling and survival pathways [2] [4]. These findings supported ongoing clinical evaluation in acute leukemias (NCT01204164) and glioblastoma (NCT02942264) [6] [7].

Properties

CAS Number

1204918-73-9

Product Name

TG-02 citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Molecular Formula

C29H32N4O8

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C23H24N4O.C6H8O7/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b3-2+;

InChI Key

NWYDRHSNEATNRI-SQQVDAMQSA-N

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.